molecular formula C26H20N2 B11943966 N-[2-[2-(Benzylideneamino)phenyl]phenyl]-1-phenyl-methanimine CAS No. 83027-14-9

N-[2-[2-(Benzylideneamino)phenyl]phenyl]-1-phenyl-methanimine

Cat. No.: B11943966
CAS No.: 83027-14-9
M. Wt: 360.4 g/mol
InChI Key: VPKMOHKPMZAAAJ-UHFFFAOYSA-N
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Description

N-[2-[2-(Benzylideneamino)phenyl]phenyl]-1-phenyl-methanimine is an organic compound with the molecular formula C26H20N2. It is known for its complex structure, which includes multiple aromatic rings and imine groups. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-[2-(Benzylideneamino)phenyl]phenyl]-1-phenyl-methanimine typically involves the condensation reaction between benzaldehyde and o-phenylenediamine. The reaction is carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. One such method includes the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of solvents like ethanol or methanol can also aid in the purification process .

Chemical Reactions Analysis

Types of Reactions

N-[2-[2-(Benzylideneamino)phenyl]phenyl]-1-phenyl-methanimine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[2-[2-(Benzylideneamino)phenyl]phenyl]-1-phenyl-methanimine has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N-[2-[2-(Benzylideneamino)phenyl]phenyl]-1-phenyl-methanimine involves its interaction with various molecular targets. The compound can form coordination complexes with metal ions, which can then interact with biological molecules. These interactions can lead to the inhibition of enzyme activity or the disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • N-Phenyl-1-naphthylamine
  • N-Phenyl-2-naphthylamine
  • N-Phenylbenzamide

Comparison

N-[2-[2-(Benzylideneamino)phenyl]phenyl]-1-phenyl-methanimine is unique due to its multiple aromatic rings and imine groups, which provide it with distinct chemical properties.

Properties

CAS No.

83027-14-9

Molecular Formula

C26H20N2

Molecular Weight

360.4 g/mol

IUPAC Name

N-[2-[2-(benzylideneamino)phenyl]phenyl]-1-phenylmethanimine

InChI

InChI=1S/C26H20N2/c1-3-11-21(12-4-1)19-27-25-17-9-7-15-23(25)24-16-8-10-18-26(24)28-20-22-13-5-2-6-14-22/h1-20H

InChI Key

VPKMOHKPMZAAAJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C=NC2=CC=CC=C2C3=CC=CC=C3N=CC4=CC=CC=C4

Origin of Product

United States

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